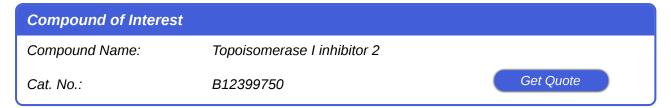


An In-depth Technical Guide to Topoisomerase I Inhibitor 2 (ZML-8)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerase I (Top1) is a critical nuclear enzyme responsible for regulating DNA topology during essential cellular processes such as replication, transcription, and recombination. Its increased activity in rapidly proliferating cancer cells makes it a prime target for anticancer therapies. Topoisomerase I inhibitors function by stabilizing the transient covalent complex formed between Top1 and DNA, which prevents the re-ligation of the single-strand break. This leads to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of a specific Topoisomerase I inhibitor, designated as **Topoisomerase I inhibitor 2**, also known as ZML-8.

Chemical Structure and Properties

Topoisomerase I inhibitor 2 (ZML-8) is a highly selective inhibitor of DNA topoisomerase I. While some reports suggest it may also possess dual inhibitory activity against Topoisomerase II, its primary characterization is as a potent Top1 inhibitor.

Chemical Name: 2,3-dimethoxy-8,9-(methylenedioxy)-11H-indeno[1,2-c]isoquinolinium CAS Number: 2588211-44-1 Molecular Formula: C₁₉H₁₆N₂O₄ Molecular Weight: 336.34 g/mol

Chemical Structure:



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